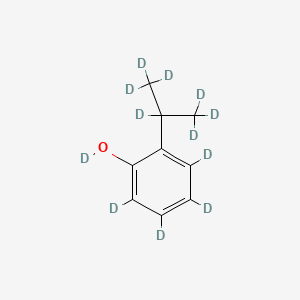
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene: is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of multiple deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable in studies involving reaction mechanisms, spectroscopy, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in organic synthesis. The choice of method depends on the desired purity and yield of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield deuterated hydroxy compounds or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are used.
Substitution: Reagents like deuterated halides (e.g., DCl, DBr) and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated quinones, hydroxy compounds, and substituted benzene derivatives.
Scientific Research Applications
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for use in advanced technologies, such as OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene involves the interaction of its deuterium atoms with various molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. The compound’s effects are mediated through its incorporation into molecular structures, influencing their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-Tetradeuterio-3-deuteriooxy-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)benzene
- 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Uniqueness
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is unique due to the specific positions and number of deuterium atoms, which can significantly influence its physical and chemical properties. This makes it particularly valuable in studies requiring precise control over isotopic composition and in applications where deuterium’s effects on molecular behavior are critical.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
148.26 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI Key |
CRBJBYGJVIBWIY-SRQDVOKDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















